5-(5-Bromo-1H-indol-1-yl)pentanoic acid chemical properties
5-(5-Bromo-1H-indol-1-yl)pentanoic acid chemical properties
An In-Depth Technical Guide to 5-(5-Bromo-1H-indol-1-yl)pentanoic acid: Properties, Synthesis, and Application in Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid, a key heterocyclic building block in modern medicinal chemistry. We delve into its core chemical and physical properties, present a robust, field-proven protocol for its synthesis and purification, and analyze its reactive functionalities. The primary focus of this document is to illuminate the molecule's critical role as a versatile, bifunctional linker precursor in the development of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, chemists, and drug development professionals engaged in the fields of organic synthesis and targeted therapeutics.
Introduction
5-(5-Bromo-1H-indol-1-yl)pentanoic acid (CAS No. 1065074-70-5) is a specialized organic molecule that merges three key chemical motifs: a 5-bromoindole core, a flexible five-carbon aliphatic chain, and a terminal carboxylic acid. The indole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities.[1] The strategic placement of a bromine atom on this scaffold provides a reactive handle for further chemical modification via cross-coupling reactions, while the N-alkylation with a pentanoic acid chain introduces a crucial element for its primary application.
In contemporary drug discovery, this molecule is not typically valued for its intrinsic biological activity but rather for its role as a structural component. Specifically, it serves as a precursor to linkers used in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[2][3] The linker element, derived from molecules like 5-(5-Bromo-1H-indol-1-yl)pentanoic acid, is a critical determinant of a PROTAC's efficacy, influencing the geometry and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase). This guide will explore the chemical properties that make this compound an invaluable tool for this purpose.
Physicochemical and Structural Properties
The molecule's structure combines a hydrophobic aromatic system with a hydrophilic carboxylic acid, resulting in amphiphilic character. Its key identifiers and computed physicochemical properties are summarized below. It is important to note that while experimental data is limited, predicted values provide a reliable starting point for experimental design.
Chemical Identification
| Identifier | Value |
| CAS Number | 1065074-70-5[1][4] |
| Molecular Formula | C₁₃H₁₄BrNO₂[1] |
| Molecular Weight | 296.16 g/mol [1] |
| IUPAC Name | 5-(5-bromo-1H-indol-1-yl)pentanoic acid[1] |
| Synonyms | 5-Bromo-1H-indole-1-pentanoic acid |
| SMILES | O=C(O)CCCCN1C=CC2=C1C=C(Br)C=C2[1] |
| InChI Key | FPHJMJDCDLSXDP-UHFFFAOYSA-N[1] |
Physicochemical Data
| Property | Value | Source |
| Boiling Point | 468.4 ± 25.0 °C | (Predicted)[4] |
| Density | 1.46 ± 0.1 g/cm³ | (Predicted)[4] |
| pKa | 4.73 ± 0.10 | (Predicted)[4] |
| LogP | 3.66 | (Computational Prediction)[1] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Purification
Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indole (1.0 eq).
-
Solvation: Dissolve the indole in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality Note: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indole nitrogen, forming the highly nucleophilic indolide anion necessary for the subsequent alkylation. The reaction is performed at 0°C to control the exothermic reaction of NaH with DMF and the subsequent alkylation.
-
Activation: Allow the mixture to stir at 0°C for 30-60 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the anion.
-
Alkylation: Add ethyl 5-bromopentanoate (1.2-1.5 eq) dropwise to the reaction mixture at 0°C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl ester intermediate.
Step 2: Synthesis of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid
-
Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours). Causality Note: Saponification is a robust method for ester hydrolysis. LiOH is often preferred as it can lead to cleaner reactions with fewer side products compared to NaOH or KOH.
-
Acidification: Cool the reaction mixture to 0°C and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Spectroscopic Characterization (Predicted)
For a researcher synthesizing this compound, NMR spectroscopy is the primary tool for structural verification. Below are the predicted ¹H and ¹³C NMR chemical shifts.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.0-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, may exchange with D₂O.
-
δ ~7.7 ppm (d, J ≈ 1.8 Hz, 1H): Indole H4 proton.
-
δ ~7.2-7.3 ppm (m, 2H): Indole H6 and H7 protons.
-
δ ~7.1 ppm (d, J ≈ 3.1 Hz, 1H): Indole H2 proton.
-
δ ~6.4 ppm (d, J ≈ 3.1 Hz, 1H): Indole H3 proton.
-
δ ~4.2 ppm (t, J ≈ 7.2 Hz, 2H): Methylene group attached to the indole nitrogen (-N-CH₂ -).
-
δ ~2.4 ppm (t, J ≈ 7.2 Hz, 2H): Methylene group alpha to the carbonyl (-CH₂ -COOH).
-
δ ~1.8-2.0 ppm (m, 4H): Two central methylene groups of the pentyl chain.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~178-180 ppm: Carboxylic acid carbonyl carbon (-C OOH).
-
δ ~135 ppm: Indole C7a.
-
δ ~130 ppm: Indole C3a.
-
δ ~128 ppm: Indole C2.
-
δ ~124 ppm: Indole C6.
-
δ ~123 ppm: Indole C4.
-
δ ~113 ppm: Indole C5 (carbon bearing bromine).
-
δ ~110 ppm: Indole C7.
-
δ ~101 ppm: Indole C3.
-
δ ~46 ppm: Methylene group attached to the indole nitrogen (-N-C H₂-).
-
δ ~34 ppm: Methylene group alpha to the carbonyl (-C H₂-COOH).
-
δ ~29 ppm & ~23 ppm: Central methylene carbons of the pentyl chain.
-
Chemical Reactivity and Functional Utility
The utility of this molecule in complex syntheses stems from its three distinct reactive sites, which can be addressed with high chemoselectivity.
-
Carboxylic Acid: This is the primary functional group for its application as a linker. It readily undergoes standard amide bond formation with an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands). This reaction is typically mediated by peptide coupling reagents such as HATU, HBTU, or EDC/HOBt.
-
Aryl Bromide: The C5-bromo substituent is a versatile handle for modifying the indole core. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids/esters to introduce new aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds. This allows for the synthesis of a library of linker analogues with modulated physicochemical properties (e.g., solubility, rigidity) before incorporation into a PROTAC.
-
-
Indole Ring: The indole nucleus is electron-rich and can undergo electrophilic aromatic substitution. However, with the N1 position blocked, reactivity is directed towards the C3 position, and to a lesser extent, C2 and C6. This reactivity is generally not exploited when the molecule is used as a linker, as the conditions could interfere with other parts of a complex molecule.
Application in Targeted Protein Degradation (PROTACs)
The defining application of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid is as a foundational building block for PROTAC linkers.[1] A PROTAC consists of three components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for enabling the formation of a productive ternary complex, which is a prerequisite for target ubiquitination and subsequent degradation.
The subject molecule provides an alkyl chain linker, which is one of the most common linker types. The five-carbon chain offers a balance of flexibility and defined length, while the indole moiety can provide favorable non-covalent interactions within the ternary complex. The terminal carboxylic acid is the conjugation point for attaching the E3 ligase ligand.
Caption: Role as a linker precursor in a generic PROTAC structure.
Safety, Handling, and Storage
As a laboratory chemical, 5-(5-Bromo-1H-indol-1-yl)pentanoic acid should be handled with standard safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C, as indicated by suppliers.[4]
Conclusion
5-(5-Bromo-1H-indol-1-yl)pentanoic acid is a high-value chemical building block whose properties are optimally suited for the demands of modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, featuring a flexible alkyl chain and orthogonal reactive handles (carboxylic acid and aryl bromide), provides chemists with the precise tools needed to construct and optimize the critical linker component of PROTACs. This guide provides the foundational knowledge—from synthesis to strategic application—required for its effective utilization in the laboratory.
References
- US Patent US20230118911A1, Proteolysis targeting chimera (protac) for degradation of aurora a-kinase. Google Patents.
- US Patent US7208157B2, Proteolysis targeting chimeric pharmaceutical. Google Patents.
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Available at: [Link]
- WO Patent WO2021194318A1, Plk1 selective degradation inducing compound. Google Patents.
- US Patent US20250114460A1, Novel plk1 degradation inducing compound. Google Patents.
- US Patent US20230405134A1, Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation. Google Patents.
-
PROTAC Linkers - CD Bioparticles. Available at: [Link]
-
PROTAC PEG Linkers - JenKem Technology USA. (2024-07-30). Available at: [Link]
-
Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, min 98%, 1 gram - CP Lab Safety. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. WO2021194318A1 - Plk1 selective degradation inducing compound - Google Patents [patents.google.com]
- 3. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]
- 4. US20250114460A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]
